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Welcome to the technical support center dedicated to the fine art and science of crystal

refinement for X-ray crystallography. This guide is designed for researchers, scientists, and

drug development professionals who have achieved initial crystallization "hits" but are now

faced with the critical challenge of optimizing these crystals to yield high-resolution diffraction

data.

Obtaining that first crystal is a milestone, but the journey to a well-diffracting crystal suitable for

structure determination is often where the real work begins. This resource provides in-depth

troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate

the complexities of crystal optimization. Here, we move beyond simple recipes, delving into the

causality behind experimental choices to empower you with the knowledge to make informed

decisions in your crystallization experiments.
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Troubleshooting Guide: From "Hits" to High-
Resolution Crystals
This section addresses specific issues commonly encountered after initial crystallization

screening. The question-and-answer format is designed to provide direct solutions to your

experimental hurdles.

Q1: My initial screening yielded microcrystals or a shower of tiny needles. How can I increase

crystal size?

This is a very common outcome and often indicates that nucleation is occurring too rapidly,

outcompeting crystal growth.[1] To obtain larger, single crystals, you need to slow down the

nucleation process and favor the growth of existing nuclei.

Causality: The formation of a crystal proceeds through two main stages: nucleation (the

initial formation of a stable crystalline lattice) and growth (the addition of molecules to that

lattice). When the level of supersaturation is too high, the energy barrier for nucleation is

easily overcome, leading to the formation of many small crystals.[2]

Troubleshooting Steps:

Reduce Precipitant Concentration: The most straightforward approach is to lower the

concentration of the primary precipitant. A 10-20% reduction is a good starting point. This

will decrease the level of supersaturation, slowing down nucleation.

Decrease Protein Concentration: Similar to reducing the precipitant, lowering the protein

concentration can also slow down nucleation.[3] If your initial hits were at 10 mg/mL, try

setting up optimization screens at 8 mg/mL and 5 mg/mL.

Temperature Variation: Temperature significantly affects protein solubility.[4][5] If your

experiments were conducted at room temperature (e.g., 20°C), try setting up the same

conditions at a lower temperature (e.g., 4°C) to increase solubility and slow down

equilibration, or vice-versa if your protein has retrograde solubility.

Microseeding: This is a powerful technique where you introduce pre-formed microcrystals

(seeds) into a new crystallization drop equilibrated at a lower supersaturation level. This
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bypasses the spontaneous nucleation step and promotes the growth of a few, larger

crystals.[6][7] See the detailed protocol below.

Varying the Drop Ratio: Altering the ratio of protein to reservoir solution in your drop can

fine-tune the equilibration rate and final concentration. For example, moving from a 1:1 to

a 2:1 protein-to-reservoir ratio will start the experiment from a higher protein concentration

but may equilibrate more slowly.

Q2: My drops contain amorphous precipitate. What are my next steps?

Amorphous precipitate indicates that the protein is coming out of solution too quickly and in a

disordered manner. This is often due to excessively high supersaturation or protein instability in

that specific condition.[8]

Causality: Precipitation occurs when the change in solubility is so rapid and pronounced that

the protein molecules do not have sufficient time to orient themselves into an ordered crystal

lattice.

Troubleshooting Steps:

Drastically Reduce Precipitant and Protein Concentrations: Set up a grid screen around

the "hit" condition, exploring a wider range of lower precipitant and protein concentrations.

Additive Screening: Certain small molecules can act as "chaotropic" agents, gently

disrupting unfavorable protein-protein interactions that lead to amorphous precipitation.[9]

Consider using an additive screen containing reagents like low concentrations of urea or

guanidine hydrochloride.

pH Optimization: The pH of the solution dictates the surface charge of your protein. A

small change in pH can significantly alter solubility and prevent precipitation. Screen a

range of pH values (e.g., in 0.2 unit increments) around the initial condition.

Check Protein Purity and Homogeneity: Amorphous precipitation can be a sign of sample

heterogeneity or aggregation.[4][10] It is crucial to ensure your protein is highly pure

(>95%) and monodisperse. Techniques like Dynamic Light Scattering (DLS) can assess

the aggregation state of your sample before setting up crystallization trials.
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Q3: I have single crystals, but they diffract poorly or not at all. How can I improve the internal

order of my crystals?

Visually beautiful crystals can sometimes be disappointing on the diffractometer. Poor

diffraction is a result of a lack of long-range order within the crystal lattice.[11]

Causality: High solvent content and loose packing of molecules within the crystal lattice can

lead to significant motion and disorder, which in turn weakens the diffraction pattern.[12][13]

Troubleshooting Steps:

Crystal Dehydration: Controlled removal of water from the crystal can often induce a

tighter packing of the protein molecules, leading to a more ordered lattice and improved

diffraction.[12][14] This can be achieved by transferring the crystal to a solution with a

higher precipitant concentration or by controlled vapor diffusion against a dehydrating

solution.[15][16] See the protocol below.

Additive Screening: Additives can improve crystal quality by binding to the protein surface

and facilitating better crystal contacts, or by stabilizing the protein in a more rigid

conformation.[9][17] Screens containing salts, polyols, or small organic molecules are

valuable tools for this.

Annealing: This involves briefly warming a cryo-cooled crystal to allow for molecular

rearrangement into a more ordered state before re-cooling.[15] This can often improve the

mosaicity of the crystal.

Slower Crystal Growth: As with obtaining larger crystals, slowing down the growth process

can also lead to more ordered crystals. Try the strategies mentioned in Q1, such as

lowering precipitant concentration or temperature.

Frequently Asked Questions (FAQs)
What is the role of additives in crystal refinement?

Additives are small molecules that are added to the crystallization drop to improve crystal

quality, size, or morphology.[9] They can function in several ways:
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Altering Solubility and Stability: Some additives can stabilize the protein, making it more

amenable to crystallization.[18][19]

Improving Crystal Contacts: Additives can bind to the surface of the protein, filling in gaps

and promoting more favorable interactions between protein molecules in the crystal lattice.[9]

Acting as Cryoprotectants: Certain additives, particularly polyols like glycerol, can also serve

as cryoprotectants, preventing the formation of damaging ice crystals during flash-cooling.[9]

[20]

When should I consider using microseeding?

Microseeding is a powerful optimization technique that should be considered when:

You consistently obtain showers of microcrystals.[1]

You have a condition that produces crystals, but they are not reproducible.[6]

You want to obtain crystals in a new condition that is close to a known "hit".[7]

You need to produce a large number of isomorphous crystals for ligand soaking experiments.

How do I choose a suitable cryoprotectant?

A cryoprotectant is a substance that prevents the formation of crystalline ice when the crystal is

flash-cooled in liquid nitrogen.[21] The choice of cryoprotectant is critical for preserving the

diffraction quality of your crystals.

Start with the Familiar: If your crystallization condition already contains a potential

cryoprotectant like polyethylene glycol (PEG) or glycerol, the simplest approach is to

increase its concentration.[22][23]

Common Cryoprotectants: Glycerol, ethylene glycol, and low molecular weight PEGs are

common and effective cryoprotectants.[22] Sugars like glucose and sucrose are also gentle

and highly soluble options.[21]

Systematic Screening: If a simple increase in the concentration of a component of the

mother liquor is not effective, you will need to systematically screen for a suitable
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cryoprotectant. This involves soaking the crystals in a series of solutions with increasing

concentrations of the cryoprotectant.

Detailed Experimental Protocols
Protocol 1: Microseeding for Increasing Crystal Size
This protocol outlines the process of creating a seed stock from existing microcrystals and

using it to grow larger, single crystals.

Materials:

Crystallization plate with microcrystals

Reservoir solution from the "hit" condition

Seed beads (e.g., from Hampton Research)

Vortex mixer

Pipettes and tips

New crystallization plate

Procedure:

Prepare the Seed Stock: a. Locate the drop containing the microcrystals. b. Add

approximately 10-20 µL of the corresponding reservoir solution to this drop to wash the

crystals. c. Transfer the crystal-containing solution to a microcentrifuge tube containing a

seed bead. d. Vortex the tube for 30-60 seconds to crush the crystals and create a

suspension of microscopic seeds.[6] This is your initial seed stock.

Create Serial Dilutions: a. Prepare a series of dilutions of your seed stock (e.g., 1:10, 1:100,

1:1000) using the reservoir solution as the diluent. This allows you to control the number of

seeds introduced into your new drops.[24]

Set Up New Crystallization Drops: a. Prepare a new crystallization plate with reservoir wells

containing the original "hit" condition, but with the precipitant concentration reduced by 10-
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20%. b. For each drop, mix your protein solution with the reduced-precipitant reservoir

solution and a small volume (e.g., 0.1-0.2 µL) of your diluted seed stock.[25][26]

Incubate and Monitor: a. Seal the plate and incubate under the same conditions as your

initial screen. b. Monitor the drops for the growth of larger, single crystals over the next few

days to weeks.

Protocol 2: Crystal Dehydration for Improving
Diffraction
This protocol describes a method for controlled dehydration to improve the internal order of

your crystals.

Materials:

Crystals in their mother liquor

Dehydration solution (reservoir solution with a higher precipitant concentration, e.g.,

increased by 5-15%)

Cryoprotectant solution

Microscope

Crystal mounting loops

Liquid nitrogen

Procedure:

Prepare the Dehydration Solution: Create a solution that is more concentrated than the one

your crystals grew in. For example, if your crystals grew in 1.6 M ammonium sulfate, prepare

a dehydration solution of 1.8 M ammonium sulfate.

Transfer the Crystal: a. Carefully transfer a crystal from its growth drop to a new drop

containing the dehydration solution.[12] b. Allow the crystal to equilibrate in the dehydration

solution for a period ranging from a few minutes to several hours. The optimal time is

empirical and may require testing with multiple crystals.[12][15]
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Cryoprotect and Flash-Cool: a. If the dehydration solution is not a sufficient cryoprotectant,

briefly transfer the dehydrated crystal to a cryoprotectant solution before flash-cooling in

liquid nitrogen.

Test Diffraction: a. Test the diffraction of the dehydrated crystal. Compare the results to a

crystal that was not dehydrated to assess the improvement.

Data Presentation
Table 1: Common Cryoprotectants and Their Typical Working Concentrations

Cryoprotectant
Typical Concentration (v/v
or w/v)

Notes

Glycerol 20-35%
Highly soluble and generally

gentle on crystals.[22]

Ethylene Glycol 20-35%
Can be more effective than

glycerol for some proteins.

PEG 400 25-40%
A good choice if the crystal

was grown in PEG.[22]

Glucose/Sucrose 25-40%
Gentle and can stabilize

proteins.[21]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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